molecular formula C11H11F3O3 B1453544 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1281486-93-8

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B1453544
CAS No.: 1281486-93-8
M. Wt: 248.2 g/mol
InChI Key: MRVJHZZQDZTGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.2 g/mol. The purity is usually 95%.
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Biological Activity

2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group, which can enhance biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H12F3O3
  • Molecular Weight : 246.19 g/mol
  • IUPAC Name : (E)-3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethoxy group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular components. Preliminary studies suggest that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other trifluoromethyl-containing compounds that have shown increased potency due to the presence of fluorinated groups .
  • Antimicrobial Properties : There is evidence indicating that compounds with similar structures display antimicrobial and antifungal activities, suggesting potential applications in treating infections.

Antimicrobial Activity

A study examining various derivatives of propanoic acids found that compounds with trifluoromethoxy substitutions exhibited significant antimicrobial properties. The mechanism was attributed to the disruption of microbial cell membranes and interference with metabolic processes.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntimicrobial32 µg/mL
Control CompoundAntimicrobial64 µg/mL

Case Studies

  • Case Study on Enzyme Inhibition :
    In a study focusing on free fatty acid receptor 4 (FFA4), compounds structurally related to this compound were evaluated for their agonistic activity. One derivative demonstrated a pEC50 value of 5.81 ± 0.04, indicating strong receptor activation and selectivity against FFA1, suggesting potential for metabolic disease treatment .
  • Clinical Relevance :
    A review of FDA-approved drugs containing trifluoromethyl groups highlighted that such modifications often enhance drug efficacy. For instance, the inclusion of a trifluoromethyl group in certain antidepressants has been shown to increase their potency significantly compared to non-fluorinated analogs .

Research Findings

Recent research emphasizes the importance of the trifluoromethoxy group in enhancing biological activity. For example, studies have shown that compounds with this modification can interact effectively with serotonin receptors, leading to increased potency in inhibiting serotonin uptake by up to six times compared to their non-fluorinated counterparts .

Properties

IUPAC Name

2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJHZZQDZTGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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